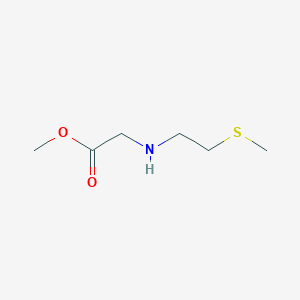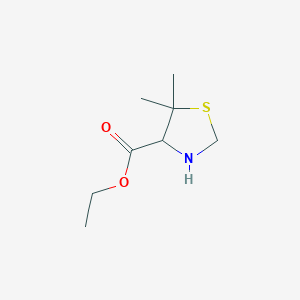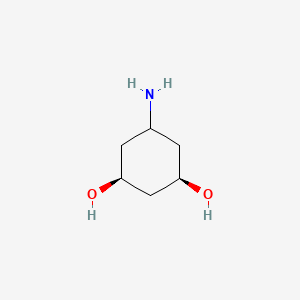
Methyl (2-(methylthio)ethyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate is an organic compound that features a combination of ester and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate typically involves the reaction of 2-(methylsulfanyl)ethanamine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
化学反応の分析
Types of Reactions
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or secondary amines.
科学的研究の応用
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its amino and ester groups, potentially inhibiting or activating biological pathways. The sulfur atom in the methylsulfanyl group can also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Methyl 2-{[2-(methylsulfonyl)ethyl]amino}acetate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Ethyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-{[2-(ethylsulfanyl)ethyl]amino}acetate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions. The methylsulfanyl group also provides distinct reactivity compared to other similar compounds, making it valuable in specific synthetic and research applications.
特性
分子式 |
C6H13NO2S |
|---|---|
分子量 |
163.24 g/mol |
IUPAC名 |
methyl 2-(2-methylsulfanylethylamino)acetate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5-7-3-4-10-2/h7H,3-5H2,1-2H3 |
InChIキー |
PECHYXGRQIMCKY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNCCSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)


![4-[4-(10H-phenothiazine-10-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B13507559.png)
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)

![rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis](/img/structure/B13507582.png)

![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)

